N,4-Dimethylpyridine-3-sulfonamide
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Overview
Description
N,4-Dimethylpyridine-3-sulfonamide is a chemical compound with the molecular formula C7H10N2O2S and a molecular weight of 186.23 g/mol . It is a derivative of pyridine, featuring a sulfonamide group attached to the 3-position of the pyridine ring and two methyl groups at the nitrogen and 4-position of the pyridine ring. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
N,4-Dimethylpyridine-3-sulfonamide can be synthesized through several methods. One common approach involves the reaction of pyridine-3-sulfonyl chloride with dimethylamine under basic conditions . The reaction typically proceeds as follows:
Starting Materials: Pyridine-3-sulfonyl chloride and dimethylamine.
Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine or sodium hydroxide, often in an organic solvent like dichloromethane or acetonitrile.
Procedure: The pyridine-3-sulfonyl chloride is added to a solution of dimethylamine and the base. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Isolation: The product is isolated by filtration or extraction, followed by purification through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N,4-Dimethylpyridine-3-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to other functional groups.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and sodium hypochlorite (NaOCl).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can react with the sulfonamide group under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while substitution reactions can produce various sulfonamide derivatives.
Scientific Research Applications
N,4-Dimethylpyridine-3-sulfonamide is utilized in several scientific research fields:
Biology: The compound is used in biochemical assays and as a probe to study enzyme activities.
Industry: The compound is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N,4-Dimethylpyridine-3-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the compound may inhibit certain enzymes by mimicking the structure of their natural substrates .
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethylpyridine-3-sulfonamide: A closely related compound with similar chemical properties.
Pyridine-3-sulfonamide: Lacks the methyl groups, resulting in different reactivity and applications.
N-Methylpyridine-3-sulfonamide: Contains only one methyl group, affecting its chemical behavior.
Uniqueness
N,4-Dimethylpyridine-3-sulfonamide is unique due to the presence of both methyl groups, which can influence its solubility, reactivity, and interaction with biological targets. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C7H10N2O2S |
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Molecular Weight |
186.23 g/mol |
IUPAC Name |
N,4-dimethylpyridine-3-sulfonamide |
InChI |
InChI=1S/C7H10N2O2S/c1-6-3-4-9-5-7(6)12(10,11)8-2/h3-5,8H,1-2H3 |
InChI Key |
OGJACCLCNRHNJO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NC=C1)S(=O)(=O)NC |
Origin of Product |
United States |
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